molecular formula C14H21NO B14503243 1,4-Cyclohexadiene-1-carboximidic acid, N-cyclohexyl-, methyl ester CAS No. 63013-29-6

1,4-Cyclohexadiene-1-carboximidic acid, N-cyclohexyl-, methyl ester

Cat. No.: B14503243
CAS No.: 63013-29-6
M. Wt: 219.32 g/mol
InChI Key: XITHLDRSNKGQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Cyclohexadiene-1-carboximidic acid, N-cyclohexyl-, methyl ester is an organic compound with the molecular formula C14H21NO2 It is a derivative of 1,4-cyclohexadiene, a compound known for its applications in organic synthesis and as a precursor to various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Cyclohexadiene-1-carboximidic acid, N-cyclohexyl-, methyl ester can be synthesized through several methods. One common approach involves the reaction of 1,4-cyclohexadiene with methyl chloroformate and N-cyclohexylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexadiene-1-carboximidic acid, N-cyclohexyl-, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1,4-Cyclohexadiene-1-carboximidic acid, N-cyclohexyl-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-cyclohexadiene-1-carboximidic acid, N-cyclohexyl-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Cyclohexadiene: A simpler analog with similar structural features but lacking the ester and imidic acid groups.

    1,4-Cyclohexadiene-1-carboxylic acid, methyl ester: Similar but without the N-cyclohexyl group.

    1,4-Cyclohexadiene-1-carboximidic acid, N-cyclohexyl-: Lacks the methyl ester group.

Uniqueness

1,4-Cyclohexadiene-1-carboximidic acid, N-cyclohexyl-, methyl ester is unique due to its combination of functional groups, which provides distinct reactivity and potential applications. The presence of both the ester and imidic acid groups, along with the N-cyclohexyl substitution, allows for a wide range of chemical transformations and interactions, making it a valuable compound in research and industrial applications.

Properties

CAS No.

63013-29-6

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

methyl N-cyclohexylcyclohexa-1,4-diene-1-carboximidate

InChI

InChI=1S/C14H21NO/c1-16-14(12-8-4-2-5-9-12)15-13-10-6-3-7-11-13/h2,4,9,13H,3,5-8,10-11H2,1H3

InChI Key

XITHLDRSNKGQPO-UHFFFAOYSA-N

Canonical SMILES

COC(=NC1CCCCC1)C2=CCC=CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.